N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide
Description
This compound features a 1,2,3-triazole core linked to a pyridin-4-yl group at the N1 position and a sulfonamide moiety substituted with a trifluoromethoxy (OCF₃) group at the para position of the benzene ring. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the pyridine-triazole system may facilitate hydrogen bonding and π-π stacking interactions with biological targets .
Properties
IUPAC Name |
N-[(1-pyridin-4-yltriazol-4-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N5O3S/c16-15(17,18)26-13-1-3-14(4-2-13)27(24,25)20-9-11-10-23(22-21-11)12-5-7-19-8-6-12/h1-8,10,20H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEZAWOXDWNMSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCC2=CN(N=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide typically involves a multi-step process. One common approach is the click chemistry method, which utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The general steps are as follows:
Formation of the Azide Intermediate: The starting material, 4-iodopyridine, is converted to 4-azidopyridine through a nucleophilic substitution reaction with sodium azide.
Cycloaddition Reaction: The azide intermediate is then reacted with an alkyne derivative, such as propargyl alcohol, in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Sulfonamide Formation: The resulting triazole compound is further reacted with 4-(trifluoromethoxy)benzenesulfonyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The pyridine and triazole rings can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles. Reaction conditions may involve the use of solvents such as dichloromethane or acetonitrile and catalysts like palladium or copper.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used. Conditions may vary from mild to harsh, depending on the desired transformation.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically employed.
Major Products Formed
The major products formed from these reactions include substituted pyridine and triazole derivatives, oxidized or reduced forms of the compound, and hydrolyzed sulfonamide products.
Scientific Research Applications
Antifungal Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit potent antifungal properties. For instance, a series of pyridine-sulfonamide derivatives have shown significant activity against various strains of Candida, with many compounds outperforming fluconazole in efficacy tests. The mechanism often involves the inhibition of fungal enzymes critical for cell wall synthesis and metabolism .
Case Study: Synthesis and Evaluation
A study synthesized several pyridine-sulfonamide derivatives and evaluated their antifungal activity against Candida albicans. The most active compounds exhibited minimal inhibitory concentrations (MICs) as low as 25 µg/mL, indicating their potential as effective antifungal agents .
Anticancer Potential
The sulfonamide moiety has been widely recognized for its anticancer properties. Compounds incorporating triazole rings have been designed as molecular hybrids targeting cancer cell proliferation.
Case Study: Triazole-Sulfonamide Derivatives
A novel series of triazole-sulfonamide derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines. The results indicated that these compounds could inhibit tumor growth effectively, with mechanisms involving the disruption of DNA synthesis and apoptosis induction in cancer cells .
Antimalarial Activity
Research into antimalarial agents has also highlighted the importance of triazole-containing compounds. A recent study involved the design and synthesis of a library of triazolo-pyridine sulfonamides, which were screened for their activity against Plasmodium falciparum.
Case Study: In Silico and In Vitro Evaluation
A virtual library was created using molecular docking techniques to identify potential candidates. Out of 1561 compounds screened, several exhibited promising antimalarial activity with IC50 values in the low micromolar range (e.g., 2.24 μM), suggesting these compounds could serve as lead agents for further development in malaria treatment .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The trifluoromethoxy group enhances its lipophilicity and membrane permeability, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Research Findings and Trends
Antimicrobial Activity: Pyridine-triazole-sulfonamide hybrids are underrepresented in antimicrobial studies compared to quinoline- or benzofuran-based analogs. However, the OCF₃ group’s electron-withdrawing nature could potentiate activity against resistant strains, as seen in compound 12 .
Cytotoxicity: Quinoline-sulfonamide analogs (e.g., 7a) show moderate cytotoxicity (IC₅₀ ~10–50 µM) , while benzimidazole-triazole derivatives (e.g., 11d) exhibit lower toxicity to human cells . The target compound’s pyridine ring may reduce off-target effects compared to quinoline-based systems.
Structural Optimization :
- Substituting the pyridin-4-yl group with bulkier aryl moieties (e.g., 4-methoxybenzyl in ) improves steric hindrance but may reduce solubility. The target compound balances these factors through its compact pyridine-triazole linkage.
Biological Activity
N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The unique structural features of this compound, particularly the incorporation of a triazole ring and a sulfonamide moiety, contribute to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the following components:
- Pyridine ring : A five-membered aromatic ring containing nitrogen.
- Triazole ring : A five-membered ring containing three nitrogen atoms.
- Sulfonamide group : A functional group containing sulfur and oxygen that enhances solubility and biological activity.
The molecular formula is with a molecular weight of approximately 321.26 g/mol .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide moiety is known for its ability to inhibit carbonic anhydrases and other enzymes, which can lead to therapeutic effects in conditions like glaucoma and edema.
- Antimicrobial Properties : Compounds with triazole rings have shown promising antimicrobial activity against various pathogens, including fungi and bacteria. This is particularly relevant in the context of drug-resistant infections.
- Anticancer Activity : Some studies suggest that triazole derivatives exhibit cytotoxic effects on cancer cells through apoptosis induction and cell cycle arrest mechanisms.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of various triazole derivatives, including the compound . It demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of standard antibiotics .
Case Study 2: Anticancer Potential
In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 5 to 15 µM for different cancer types. Mechanistic studies revealed that the compound induces apoptosis via the intrinsic pathway, evidenced by increased levels of cleaved caspase-3 and PARP .
Data Table: Summary of Biological Activities
Q & A
Synthesis & Optimization
Basic : What are the key considerations for optimizing the synthesis of this sulfonamide derivative?
- Methodological Answer : The synthesis involves nucleophilic substitution and click chemistry. Key steps include:
- Using K2CO3 as a base in DMF to facilitate alkylation of sulfonamide intermediates .
- Ensuring stoichiometric control of azide-alkyne cycloaddition (CuAAC) to form the triazole core, with rigorous purification via column chromatography to isolate the product .
- Monitor reaction progress via TLC or HPLC to avoid side products like over-alkylated derivatives.
Advanced : How can flow chemistry improve yield and reproducibility in synthesizing the triazole moiety?
- Methodological Answer : Flow reactors enable precise temperature/pressure control, reducing side reactions. For example:
Structural Characterization
Basic : Which spectroscopic techniques are critical for confirming the compound’s structure?
- Methodological Answer :
Advanced : How can crystallographic data resolve ambiguities in stereochemical assignments?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous bond lengths/angles. For example:
Biological Evaluation
Basic : What in vitro assays are suitable for screening this compound’s enzyme inhibitory activity?
- Methodological Answer :
- Use fluorescence-based assays (e.g., trypsin-like protease inhibition) with IC50 determination via dose-response curves.
- Include positive controls (e.g., leupeptin) and validate specificity using knockout cell lines .
Advanced : How can molecular docking predict binding interactions with target proteins?
- Methodological Answer :
- Generate a homology model of the target (e.g., carbonic anhydrase IX) using SWISS-MODEL.
- Perform docking (AutoDock Vina) with the sulfonamide group oriented toward the zinc ion in the active site, prioritizing poses with ΔG ≤ -8 kcal/mol .
Chemical Reactivity & Stability
Basic : What conditions stabilize the trifluoromethoxy group during storage?
- Methodological Answer : Store at -20°C in amber vials under argon to prevent hydrolysis. Monitor degradation via <sup>19</sup>F NMR (loss of -OCF3 signal at δ -58 ppm) .
Advanced : How does the triazole ring influence regioselectivity in electrophilic substitutions?
- Methodological Answer : The triazole’s electron-deficient nature directs electrophiles to the pyridyl nitrogen. For bromination:
- Use NBS in DMF at 0°C to favor C-5 substitution over C-4, confirmed by NOESY correlations .
Data Contradiction Analysis
Basic : How to resolve discrepancies between computational and experimental logP values?
- Methodological Answer :
Advanced : Why might SCXRD and solution NMR data suggest different conformations?
- Methodological Answer : Crystallographic data reflect solid-state packing, while NMR captures dynamic solution states. Use variable-temperature NMR to assess rotational barriers (e.g., ΔG<sup>‡</sup> for triazole-pyridine rotation) .
Safety & Handling
Basic : What PPE is required for handling this compound?
- Methodological Answer :
Advanced : How to mitigate risks during large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
